Mannosamine-biotin adduct
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H27N3O7S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide |
InChI |
InChI=1S/C16H27N3O7S/c20-5-8-13(22)14(23)12(15(24)26-8)18-10(21)4-2-1-3-9-11-7(6-27-9)17-16(25)19-11/h7-9,11-15,20,22-24H,1-6H2,(H,18,21)(H2,17,19,25)/t7?,8-,9?,11?,12+,13-,14-,15-/m1/s1 |
InChI Key |
ZTLJQXVNMGADLN-CLKPBNSGSA-N |
Isomeric SMILES |
C1C2C(C(S1)CCCCC(=O)N[C@H]3[C@H]([C@@H]([C@H](O[C@H]3O)CO)O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3C(C(C(OC3O)CO)O)O)NC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Mannosamine Biotin Adducts
Chemical Synthesis Pathways of Mannosamine-Biotin Adduct
The creation of a this compound involves the formation of a stable covalent bond between the mannosamine (B8667444) sugar and the biotin (B1667282) molecule. This is typically achieved by targeting the primary amino group of mannosamine.
Reaction Mechanisms and Key Reagents for Adduct Formation
The primary method for synthesizing the this compound is through the formation of an amide bond between the primary amine of mannosamine and the carboxylic acid of biotin. This reaction necessitates the activation of the biotin's carboxylic acid group to facilitate nucleophilic attack by the mannosamine's amino group.
A common strategy involves the use of N-hydroxysuccinimide (NHS) esters of biotin. NHS-activated biotin is highly reactive towards primary amines in a pH range of 7-9, leading to the formation of a stable amide linkage. The reaction proceeds via the nucleophilic acyl substitution mechanism, where the amino group of mannosamine attacks the carbonyl carbon of the NHS ester, leading to the displacement of the NHS leaving group.
Key reagents in this process include:
Mannosamine Hydrochloride: The starting sugar, often in its hydrochloride salt form.
NHS-activated Biotin: The biotinylating agent. Various forms with different spacer arm lengths are available (e.g., NHS-Biotin, Sulfo-NHS-Biotin).
Coupling Agents: In cases where the carboxylic acid of biotin is not pre-activated, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) can be used to facilitate amide bond formation in the presence of an amine. peptide.com
Base: A non-nucleophilic base is often required to deprotonate the ammonium (B1175870) group of mannosamine hydrochloride, freeing the primary amine for reaction.
The reaction conditions, such as solvent, temperature, and pH, are critical for optimizing the yield and minimizing side reactions.
Derivatization Strategies for Enhanced Reactivity or Specificity
Once the this compound is formed, it can be further modified to enhance its utility. Derivatization strategies can be aimed at improving solubility, introducing cleavable linkers, or adding functionalities for further conjugation.
One common approach is the incorporation of polyethylene (B3416737) glycol (PEG) spacers between the mannosamine and biotin moieties. This can improve the water solubility of the adduct and reduce steric hindrance, which might otherwise interfere with the binding of biotin to avidin (B1170675) or streptavidin.
Furthermore, cleavable linkers can be introduced into the spacer arm. For instance, a disulfide bond can be incorporated, allowing for the cleavage of the biotin tag from the mannosamine moiety under reducing conditions. This is particularly useful in applications such as affinity purification, where the release of the captured molecule is desired. Another strategy involves the use of linkers that are cleavable under specific pH conditions or by enzymatic action.
Precursor Chemistry: Modified Mannosamines for Adduct Generation
The properties and applications of the final this compound can be finely tuned by using modified mannosamine precursors. These modifications are typically introduced at the N-acyl position.
N-Acyl-Modified Mannosamine Analogues
The synthesis of N-acyl-modified mannosamine analogues allows for the introduction of various functional groups prior to biotinylation. For example, mannosamine can be acylated with molecules containing terminal alkyne or azide (B81097) groups. These "clickable" handles can then be used for the highly efficient and specific attachment of biotin via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
This approach offers a modular and versatile way to create a library of mannosamine-biotin adducts with different properties. The synthesis of these N-acyl-modified precursors typically involves the reaction of mannosamine with an activated carboxylic acid derivative of the desired acyl group.
Metabolic Precursors for Biotinylated Sialic Acid Derivatives
N-acyl-modified mannosamine analogues also serve as metabolic precursors for the biosynthesis of sialic acids. Cells can take up these modified mannosamines and incorporate them into their sialic acid biosynthesis pathway, resulting in the cell-surface display of sialic acids bearing the modification.
If the N-acyl group of the mannosamine precursor contains a bioorthogonal handle (like an azide or alkyne), the resulting cell-surface sialic acids will also display this handle. These can then be specifically labeled with a biotin probe that has a complementary reactive group. This metabolic glycoengineering approach allows for the in situ biotinylation of sialoglycans on living cells, enabling their study and visualization.
Analytical Characterization of Mannosamine-Biotin Adducts and Conjugates
Thorough analytical characterization is essential to confirm the successful synthesis and purity of mannosamine-biotin adducts and their conjugates. A combination of spectroscopic and spectrometric techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the chemical structure of the adduct. The spectra can confirm the formation of the amide bond and the integrity of both the mannosamine and biotin moieties. Specific chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the adduct, confirming the successful conjugation of mannosamine and biotin. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. Fragmentation analysis (MS/MS) can be used to sequence the adduct and confirm the site of biotinylation. nih.gov
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized adduct and to separate it from starting materials and byproducts. nih.gov
Below is a table summarizing the analytical techniques used for characterization:
| Analytical Technique | Information Obtained |
| 1H NMR | Confirms proton environment, stereochemistry, and successful bond formation. |
| 13C NMR | Provides information on the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. |
| Tandem MS (MS/MS) | Provides structural information through fragmentation patterns. nih.gov |
| HPLC | Assesses purity and allows for purification. nih.gov |
Spectroscopic and Chromatographic Techniques for Adduct Confirmation
The confirmation of the successful synthesis of a this compound relies on a combination of spectroscopic and chromatographic techniques to verify its molecular structure and purity. These methods provide detailed information about the chemical composition and connectivity of the atoms within the molecule.
Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for determining the molecular weight of the this compound. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further elucidate the structure by breaking the molecule into smaller, predictable fragments. For instance, the fragmentation pattern would be expected to show characteristic ions corresponding to the biotin and mannosamine moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed atomic structure of the this compound. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra can be used to confirm the covalent linkage between mannosamine and the biotin derivative, typically via an amide bond.
High-Performance Liquid Chromatography (HPLC): HPLC is an essential chromatographic technique for assessing the purity of the synthesized adduct and for separating it from starting materials and byproducts. Reversed-phase HPLC is commonly employed, where the adduct is separated based on its hydrophobicity. The retention time of the adduct under specific chromatographic conditions serves as a key identifier. The purity is determined by the relative area of the peak corresponding to the adduct in the chromatogram.
Interactive Table: Analytical Techniques for this compound Confirmation
| Technique | Information Provided | Key Parameters |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, structural fragmentation | m/z ratio, fragmentation pattern |
| Nuclear Magnetic Resonance (NMR) | Atomic connectivity, chemical environment of atoms | Chemical shift (ppm), coupling constants (Hz) |
| High-Performance Liquid Chromatography (HPLC) | Purity, separation from contaminants | Retention time, peak area |
Quantitative Analysis of Adduct Incorporation
Once the this compound has been synthesized and characterized, a critical application is its use as a metabolic label to study the incorporation of mannosamine into glycans and glycoproteins. Various methods are available to quantify the extent of this incorporation.
Colorimetric Assays: A common and straightforward method for quantifying biotinylation is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay. thermofisher.com This assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. The resulting decrease in absorbance at 500 nm is proportional to the amount of biotin present. thermofisher.com This allows for the calculation of the moles of biotin per mole of a target protein or other molecule. thermofisher.com
Fluorometric Assays: Fluorescence-based methods offer higher sensitivity compared to colorimetric assays. These assays often employ fluorescently labeled avidin or streptavidin derivatives. The fluorescence signal generated upon binding to the biotinylated molecule can be measured and correlated to the amount of incorporated adduct.
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise and sensitive quantification, LC-MS-based methods are employed. By using a stable isotope-labeled internal standard of the this compound, the exact amount of the incorporated adduct in a biological sample can be determined through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments. This approach offers high specificity and accuracy.
Flow Cytometry: When the this compound is used to label cell surface glycans, flow cytometry can be a powerful tool for quantification. Cells are incubated with the adduct, and the incorporated biotin is then labeled with a fluorescently tagged streptavidin. The fluorescence intensity of individual cells is measured by the flow cytometer, providing a quantitative measure of adduct incorporation on a per-cell basis.
Interactive Table: Methods for Quantitative Analysis of Adduct Incorporation
| Method | Principle | Advantages | Disadvantages |
| HABA Assay | Colorimetric displacement of HABA from avidin-HABA complex by biotin | Simple, inexpensive, requires standard spectrophotometer | Lower sensitivity, potential interference from other substances |
| Fluorometric Assays | Binding of fluorescently labeled avidin/streptavidin to biotin | High sensitivity | Requires a fluorometer, potential for background fluorescence |
| LC-MS | Separation by HPLC and detection by mass spectrometry with an internal standard | High specificity, high sensitivity, accurate quantification | Requires specialized equipment and expertise |
| Flow Cytometry | Detection of fluorescently labeled streptavidin bound to biotin on cell surfaces | Single-cell analysis, high-throughput | Indirect quantification, requires cell-based assays |
Protein and Macromolecular Conjugation Via Mannosamine Biotin Adduct
Covalent Attachment Mechanisms to Carrier Proteins
The covalent linkage of the mannosamine-biotin adduct to carrier proteins is achieved through specific chemical reactions that form stable bonds. The strategy employed depends on the available functional groups on both the adduct and the protein, as well as the desired outcome of the conjugation process.
The most prevalent method for attaching haptens like the this compound to proteins is through amine-reactive chemistry. This strategy targets the abundant primary amine groups (–NH₂) found on the surface of proteins, primarily the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus.
For this reaction to occur, the this compound must first be derivatized to possess a carboxyl group (–COOH), often via a linker molecule. The conjugation is then typically performed using a two-step carbodiimide (B86325) reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Activation: EDC reacts with the carboxyl group on the this compound linker, forming a highly reactive but unstable O-acylisourea intermediate.
Stabilization: NHS is added to the reaction, where it displaces the O-acylisourea group to form a more stable, semi-stable NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate, increasing the efficiency of the conjugation reaction.
Conjugation: The NHS ester readily reacts with primary amines on the carrier protein (e.g., IgG, BSA). This reaction forms a stable amide bond, covalently linking the adduct to the protein and releasing NHS as a byproduct.
This EDC/NHS method is robust and widely used due to the high prevalence of lysine residues on common carrier proteins, allowing for the attachment of multiple adduct molecules per protein.
The method of conjugation dictates the final architecture of the bioconjugate, which can be either a heterogeneous mixture or a homogeneous product.
Random Labeling: The amine-reactive EDC/NHS strategy described above is a form of random labeling. Carrier proteins like BSA and IgG possess numerous surface-exposed lysine residues, and the conjugation reaction occurs stochastically at these sites. This results in a heterogeneous population of conjugates with variations in both the number of attached adducts (conjugation ratio) and their specific locations on the protein surface. While effective for applications like generating polyclonal antibodies, this heterogeneity can be a drawback where precise control is needed, as it may lead to batch-to-batch variability or impaired protein function if labeling occurs at a critical functional site.
Site-Specific Labeling: To overcome the limitations of random labeling, site-specific strategies aim to attach the adduct at a single, predefined location on the protein. This produces a homogeneous conjugate with uniform properties. One advanced method involves metabolic glycoengineering. For instance, cells producing a target protein (like an IgG) can be cultured with a mannosamine (B8667444) analog containing a bioorthogonal functional group (e.g., an azide). This analog is metabolically incorporated into the protein's glycan structures. The this compound can then be modified with a complementary reactive partner (e.g., a cyclooctyne) and attached via a highly specific "click chemistry" reaction, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This approach ensures that the adduct is attached only within the glycan, away from functionally sensitive regions like the antigen-binding domain of an antibody.
| Parameter | Random Labeling | Site-Specific Labeling |
|---|---|---|
| Primary Chemistry | EDC/NHS coupling | Click chemistry (e.g., SPAAC), Thiol-maleimide chemistry |
| Target Residues | Primary amines (Lysine, N-terminus) | Engineered Cysteine, or bioorthogonally-tagged glycans |
| Product Homogeneity | Low (heterogeneous mixture) | High (single, defined species) |
| Control over Location | None; stochastic | High; predefined site |
| Potential Impact on Function | Can block active sites or cause aggregation if over-labeled | Minimal, as labeling is directed away from functional domains |
Conjugation to Immunoglobulins (e.g., IgG)
Immunoglobulin G (IgG) is a common and highly valuable carrier protein for the this compound. The resulting conjugates are used as standards in immunoassays, as detection reagents, or to study the immunogenicity of the hapten itself.
Using the random amine-reactive strategy, the this compound is coupled to the lysine residues distributed across the IgG molecule, including on both the Fab (antigen-binding) and Fc (constant) regions. This method is straightforward and effective for creating reagents where the precise location of the adduct is not critical.
However, for applications requiring preservation of the IgG's antigen-binding capacity, site-specific conjugation is superior. The conserved N-linked glycan at position Asn297 in the Fc region is an ideal target. By employing metabolic glycoengineering, an azide-functionalized mannosamine analog can be incorporated specifically into this glycan. A DBCO-modified this compound can then be attached via SPAAC, ensuring that the modification is distal from the antigen-binding sites in the Fab regions. This yields a homogeneous product where the IgG's primary function is preserved.
Conjugation to Model Antigens (e.g., BSA, Ovalbumin, gp100)
To elicit an immune response against a small molecule (hapten) like the this compound, it must be conjugated to a large, immunogenic carrier protein. Bovine Serum Albumin (BSA) and Ovalbumin (OVA) are classic model antigens used for this purpose.
BSA and Ovalbumin: These proteins are large, soluble, and rich in lysine residues, making them ideal substrates for high-density random conjugation via the EDC/NHS method. The resulting BSA-adduct or OVA-adduct conjugates are potent immunogens used to immunize animals (e.g., mice, rabbits) to generate antibodies specific to the mannosamine-biotin hapten. These conjugates also serve as critical reagents for coating plates in ELISA assays to detect and quantify the generated antibodies.
gp100: In a more targeted application, the this compound can be conjugated to specific peptide fragments of tumor-associated antigens like gp100, a protein overexpressed in melanoma. The purpose of such a conjugate is to create a synthetic vaccine candidate. By linking the hapten to a tumor-derived peptide, the goal is to co-deliver both antigens to the immune system to potentially stimulate a more robust or targeted anti-tumor response.
| Model Antigen | Primary Purpose of Conjugation | Common Conjugation Method | Typical Target Sites |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | Immunogen for antibody production; ELISA coating antigen | Amine-reactive (EDC/NHS) | Surface Lysine residues |
| Ovalbumin (OVA) | Immunogen for antibody production (especially in murine models) | Amine-reactive (EDC/NHS) | Surface Lysine residues |
| gp100 (peptide) | Component of a synthetic vaccine candidate | Amine-reactive (EDC/NHS) or other site-specific methods | N-terminus or internal Lysine residues |
Impact of Conjugation Ratio on Adduct Functionality
The conjugation ratio, also known as the degree of labeling (DOL), refers to the average number of this compound molecules attached to a single carrier protein molecule. This ratio is a critical parameter that significantly influences the bioconjugate's physical and functional properties.
Low Conjugation Ratio: An insufficient number of adducts may lead to a weak biological signal. For an immunogen, this can result in poor immunogenicity and failure to elicit a strong antibody response. For a detection reagent, it translates to low sensitivity, as there are fewer biotin (B1667282) tags available for binding to streptavidin-enzyme reporters.
High Conjugation Ratio: While it may seem that more is better, over-labeling can be highly detrimental.
Reduced Solubility: Attaching too many adducts can alter the net charge and increase the hydrophobicity of the protein, leading to aggregation and precipitation from solution.
Loss of Protein Function: Random, high-density labeling increases the probability of modifying lysine residues within or near functionally critical domains, such as the antigen-binding site of an IgG, which can abolish its activity.
Steric Hindrance: The functionality of the biotin moiety depends on its accessibility to the deep binding pocket of streptavidin or avidin (B1170675). At very high conjugation ratios, adducts can become crowded on the protein surface, sterically hindering each other and preventing efficient binding of streptavidin. This can paradoxically lead to a weaker signal despite a higher number of attached biotins.
Therefore, achieving an optimal conjugation ratio is essential and must be empirically determined for each specific application. This involves carefully controlling the molar ratio of reactants during the conjugation reaction and characterizing the final product to find the ideal balance between adduct density, protein solubility, and functional activity.
| Conjugation Ratio | Potential Impact on Immunogenicity | Potential Impact on Solubility | Potential Impact on Biotin-Streptavidin Binding |
|---|---|---|---|
| Low (e.g., 1-3) | May be insufficient to elicit a robust immune response. | High; protein remains soluble. | High accessibility per adduct, but low overall signal. |
| Optimal (e.g., 5-15) | Generally provides a strong, specific immune response. | Generally maintained, but may decrease slightly. | Good balance of signal strength and adduct accessibility. |
| High (e.g., >20) | May not further increase immunogenicity; can alter antigenicity. | Often leads to aggregation and precipitation. | Reduced due to steric hindrance between adjacent adducts. |
Table of Mentioned Compounds
| Compound Name | Abbreviation / Common Name |
|---|---|
| This compound | - |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |
| N-hydroxysuccinimide | NHS |
| Bovine Serum Albumin | BSA |
| Ovalbumin | OVA |
| Immunoglobulin G | IgG |
| Melanoma-associated antigen | gp100 |
| Streptavidin | - |
| Avidin | - |
| Lysine | Lys |
| Cysteine | Cys |
| Tetraacetylated N-azidoacetyl-D-mannosamine | Ac₄ManNAz |
Immunological Implications and Immunomodulation by Mannosamine Biotin Adduct Conjugates
Modulation of Humoral Immune Responses to Carrier Proteins
The humoral immune response, which involves the production of antibodies by B cells, is a key target of immunomodulation by MBA conjugates. Research has consistently demonstrated that the attachment of MBA to a carrier protein can significantly alter the subsequent antibody response against that protein.
Reduction of Antibody Titers
A primary and well-documented effect of conjugating MBA to a carrier protein is the substantial reduction in the production of antibodies against that carrier. medchemexpress.comnih.gov Studies have shown that immunization with a protein conjugated to MBA leads to significantly lower antibody titers compared to immunization with the native, unconjugated protein. nih.gov
For instance, when horse serum IgG (hsIgG) was used as a carrier protein, conjugation with MBA resulted in a more than 100-fold reduction in the mean titers of anti-carrier antibodies in mice compared to native hsIgG. nih.gov This reduction in immunogenicity has been observed with various carrier proteins, including gp100, bovine serum albumin (BSA), and ovalbumin (OVA). nih.gov The immune response to hsIgG-MBA was found to be approximately 8-fold and 32-fold lower than to PEG-coated and uncoated hsIgG, respectively. nih.govsigmaaldrich.com This effect is specific to certain haptens, as the building blocks of MBA, mannose and biotin (B1667282), did not produce a similar reduction in immunogenicity when conjugated individually to the carrier protein. nih.gov
Table 1: Effect of Mannosamine-Biotin Adduct (MBA) Conjugation on Antibody Titers Against Various Carrier Proteins
| Carrier Protein | Treatment | Mean Antibody Titer (±SD) | Fold Reduction |
| Horse IgG (hsIgG) | Native hsIgG | 15,000 | - |
| Horse IgG (hsIgG) | hsIgG-MBA | Significantly Reduced (>100-fold) | >100 |
| gp100 | Native gp100 | Not specified | - |
| gp100 | gp100-MBA | Significantly Reduced | Not specified |
| Bovine Serum Albumin (BSA) | Native BSA | Not specified | - |
| Bovine Serum Albumin (BSA) | BSA-MBA | Significantly Reduced | Not specified |
| Ovalbumin (OVA) | Native OVA | Not specified | - |
| Ovalbumin (OVA) | OVA-MBA | Significantly Reduced | Not specified |
Data extracted from a study by Gefen et al. (2015). nih.gov
Effects on Antibody-Antigen Binding Affinity
While MBA conjugation significantly reduces the quantity of antibodies produced, it has been shown to not adversely affect the binding capacity of the antibodies that are generated. In vitro tests have demonstrated that the binding of hsIgG is not affected by MBA conjugation. nih.govsigmaaldrich.com This preservation of binding affinity is a crucial aspect, as it suggests that the functional activity of the antibody can be maintained even as its immunogenicity is reduced. migal.org.il This indicates that the MBA acts as a "masking agent," reducing the protein's visibility to the immune system without altering its essential antigen-binding properties. nih.govsigmaaldrich.com
Cellular Immune Response Pathways
The immunomodulatory effects of MBA extend beyond humoral immunity to influence the cellular components of the immune system. The interactions with antigen-presenting cells (APCs) and the subsequent impact on T-cell dynamics are key to understanding the mechanism of reduced immunogenicity.
Antigen-Presenting Cell (APC) Interactions
The initiation of a T-cell dependent immune response requires the uptake, processing, and presentation of antigens by APCs, such as macrophages and dendritic cells. nih.gov The modification of a protein with MBA can alter its interaction with these cells. The process of antigen presentation involves the internalization of the antigen by an APC, its degradation into smaller peptides, and the loading of these peptides onto Major Histocompatibility Complex (MHC) class II molecules for presentation to T-helper cells. nih.govmsdmanuals.com
Confocal microscopy analysis has shown that both BSA conjugated to MBA (BSA-MBA) and BSA conjugated to biotin alone are internalized by macrophages and localize within lysosomes, the cellular compartment responsible for antigen degradation. nih.gov However, the subsequent steps of processing and presentation appear to be affected by the MBA modification.
Influence on T-Cell Activation and Subpopulation Dynamics (e.g., Regulatory T cells)
The presentation of antigen by APCs is a critical step in the activation of T-cells. The nature of the presented peptide can influence which T-cell subpopulations are activated. nih.gov Research suggests that the conjugation of MBA to a carrier protein may alter the proteolytic degradation of the protein within APCs. This altered degradation could lead to the generation of different peptides than those produced from the unmodified protein. nih.gov
This difference in peptide presentation can, in turn, affect the activation and differentiation of T-cell subpopulations. nih.gov Specifically, studies have investigated the influence of MBA-conjugated proteins on regulatory T cells (Tregs), a subset of T cells that play a crucial role in suppressing immune responses and maintaining tolerance. msdmanuals.com Analysis of spleen cell populations after immunization with hsIgG-MBA showed an impact on the dynamics of these regulatory cells, suggesting that the reduced immunogenicity may be at least partially mediated by the enhanced activity of Treg cells. nih.gov
Proposed Mechanisms of Immunogenicity Reduction
The precise mechanisms by which MBA conjugation reduces the immunogenicity of carrier proteins are multifaceted and still under investigation. However, several key hypotheses have been proposed based on experimental evidence.
One leading hypothesis is the masking effect . By attaching to the surface of the protein, the MBA molecules may physically obscure immunogenic epitopes, preventing their recognition by B-cell receptors and antibodies. nih.gov This steric hindrance would directly inhibit the humoral immune response.
Another proposed mechanism involves the alteration of antigen processing and presentation . nih.gov As discussed, the modification of the protein with MBA may change how it is degraded within APCs. This could lead to the generation of a different set of peptides for presentation on MHC molecules. nih.gov The resulting peptide-MHC complexes may be less stimulatory to effector T-cells or may preferentially activate regulatory T-cell populations, leading to a dampened immune response. nih.gov
The unique stereochemistry of the mannosamine (B8667444) component of MBA appears to be critical for its immunogenicity-reducing properties. A stereoisomer of MBA, glucosamine-biotin adduct (GBA), which differs only in the configuration at the C-2 position, does not exhibit the same ability to reduce the immune response to the carrier protein. nih.gov This highlights the specific structural requirements for the observed immunomodulatory effects.
Alterations in Protein Degradation and Proteolytic Processing
The conjugation of a this compound to a protein can fundamentally alter its pathway of degradation within antigen-presenting cells (APCs). nih.gov Antigens are typically internalized by APCs and broken down by proteases into smaller peptides. nih.gov Research has shown that modifying a protein with a carrier immunogenicity reducing hapten (CIRH), such as the this compound, affects its degradation by lysosomal cathepsins. nih.gov
This leads to the generation of a different set of peptides compared to the native protein or the protein conjugated with a non-immunomodulatory hapten. nih.gov For instance, in studies using bovine serum albumin (BSA) as a carrier protein, conjugation with the this compound (BSA-MBA) resulted in significantly altered degradation products when incubated with macrophage cell lysates. nih.gov
Analysis of these degradation products via mass spectrometry revealed that the peptides generated from BSA-MBA differed in both length and amino acid sequence from those produced by the degradation of native BSA or BSA conjugated to biotin alone. nih.gov This suggests that the presence of the this compound influences which cleavage sites on the protein are accessible to proteolytic enzymes. nih.gov The modification may sterically hinder or expose different sites, leading to a unique peptide signature for the conjugated protein. nih.gov
| Original Protein | Conjugate | Degradation Profile | Resulting Peptides |
| Bovine Serum Albumin (BSA) | BSA-Biotin | Standard Proteolysis | Set of peptides similar to native BSA |
| Bovine Serum Albumin (BSA) | BSA-Mannosamine-Biotin Adduct (BSA-MBA) | Altered Proteolysis | Generation of peptides with different lengths and sequences compared to native BSA or BSA-Biotin nih.gov |
Table 1: Comparison of Degradation Products from Native and Conjugated BSA. This table illustrates how conjugation with the this compound alters the proteolytic degradation of the carrier protein BSA, as detailed in research findings. nih.gov
Impact on Peptide Presentation by Major Histocompatibility Complex (MHC) Molecules
The changes in protein degradation directly influence the subsequent steps of the immune response, namely the presentation of peptides by Major Histocompatibility Complex (MHC) molecules. nih.gov After an antigen is broken down into peptides within an APC, these peptides are loaded onto MHC class II molecules and transported to the cell surface for presentation to T-helper cells. nih.govmdpi.com
Since conjugation with the this compound results in a different pool of peptides, the repertoire of peptides available for loading onto MHC molecules is consequently altered. nih.gov A T-cell receptor (TCR) recognizes a specific combination of a peptide and an MHC molecule. nih.govmdpi.com Therefore, the presentation of new, absent, or modified peptides can lead to the activation or inactivation of different T-cell subpopulations. nih.gov
Interestingly, mass spectrometry analysis has indicated that some of the peptide fragments generated from a BSA-MBA conjugate still have the hapten modification attached. nih.gov This finding raises the possibility that the MHC molecule may present the peptide with the this compound still covalently bound. nih.gov Such a presentation of a hapten-peptide complex would be a significant alteration, potentially leading to T-cell responses that are specific to the modified peptide rather than any peptide sequence found in the native protein. This altered presentation is considered a key factor in how the adduct modulates the immune response to the carrier protein. nih.gov
Stereochemical Influences on Immunomodulation by Related Adducts
The specific structure of the hapten, including its stereochemistry, plays a crucial role in its immunomodulatory effects. The this compound is synthesized from D-mannosamine. nih.gov The stereochemical arrangement of the hydroxyl and amine groups on the mannosamine sugar ring is distinct from other amino sugars, such as glucosamine (B1671600).
Research has also involved the synthesis of a related adduct using glucosamine, the Glucosamine-Biotin Adduct (GBA). nih.gov Mannosamine and glucosamine are epimers, differing only in the stereochemistry at the C-2 carbon. This subtle difference in three-dimensional structure can have significant consequences for molecular interactions, including how the haptenated protein interacts with proteases and how the resulting hapten-peptide complexes might fit into the binding groove of MHC molecules. nih.gov
While direct comparative studies on the immunomodulatory effects of MBA versus GBA are detailed, the principle that stereochemistry influences biological activity is well-established in immunology and biochemistry. nih.gov For instance, the binding affinity of molecules to enzymes and receptors is often highly dependent on their precise stereochemical configuration. Therefore, it is plausible that the immunomodulatory capacity of the this compound is specifically linked to the stereochemistry of mannosamine. A different epimer, like glucosamine in the GBA conjugate, could result in a different pattern of protein degradation and peptide presentation, potentially leading to a different or less pronounced immunomodulatory outcome. nih.gov
| Adduct Name | Abbreviation | Key Components | Stereochemical Note |
| This compound | MBA | D-Mannosamine, Biotin | Epimer of Glucosamine (differs at C-2) nih.gov |
| Glucosamine-Biotin Adduct | GBA | D-Glucosamine, Biotin | Epimer of Mannosamine (differs at C-2) nih.gov |
| Mannosamine-Desthiobiotin Adduct | MDTBA | D-Mannosamine, Desthiobiotin | Same sugar as MBA, but modified biotin component nih.govmedchemexpress.com |
| Mannosamine-Lipoic Acid Adduct | MLA | D-Mannosamine, Lipoic Acid | Same sugar as MBA, but different linker/hapten component nih.govmedchemexpress.com |
Table 2: Related Adducts and their Components. This table highlights the structural relationship between the this compound and other synthesized adducts, emphasizing the potential for stereochemistry and component variation to influence immunological outcomes.
Metabolic Glycoengineering and Cell Surface Display Using Mannosamine Biotin Analogues
Incorporation into Sialic Acid Biosynthetic Pathways
The cellular machinery responsible for sialic acid biosynthesis can process certain unnatural N-acyl-modified mannosamine (B8667444) derivatives. nih.gov These synthetic analogues, once taken up by the cell, are metabolized and incorporated into sialoglycoconjugates, which are then displayed on the cell surface. nih.govresearchgate.net
Precursor Metabolism and Cellular Uptake Mechanisms of Modified Mannosamines
The natural precursor for sialic acid is N-acetyl-D-mannosamine (ManNAc). nih.gov The sialic acid biosynthetic pathway can tolerate modifications to this precursor, allowing for the introduction of unnatural functionalities. researchgate.netru.nl However, the uptake of free mannosamine and its analogues by cells is often inefficient. ucsd.eduresearchgate.net To enhance cellular uptake, mannosamine derivatives are often peracetylated, meaning their hydroxyl groups are acetylated. researchgate.netresearchgate.net Once inside the cell, cytosolic esterases remove these acetyl groups, releasing the active modified monosaccharide to enter the metabolic pathway. researchgate.net This strategy has been shown to significantly improve the efficiency of sialic acid production from exogenous precursors. researchgate.net
The structure of the N-acyl side chain on the mannosamine analogue is a critical factor in its metabolic acceptance and subsequent incorporation into sialic acids. frontiersin.orgnih.gov Generally, shorter, linear side chains are better tolerated by the biosynthetic enzymes than longer or branched ones. frontiersin.orgnih.gov
Table 1: Comparison of Mannosamine Analogue Uptake and Metabolism
| Mannosamine Analogue | Modification | Cellular Uptake Efficiency | Metabolic Incorporation | Key Findings |
|---|---|---|---|---|
| Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) | Azidoacetyl group at C2 | High | Moderate | Can be less efficient in vivo compared to some alkynyl analogues. nih.gov |
| Peracetylated N-(4-pentynoyl) mannosamine (Ac4ManNAl) | Alkynyl group at C2 | High | High | Shows more efficient metabolic labeling of sialic acids in cultured cells and mice than Ac4ManNAz. nih.gov |
| N-butanoylmannosamine (ManNBut) | Butanoyl group at C2 | Moderate | Moderate | Can reduce overall sialylation and affect cell adhesion. nih.govmdpi.com |
| N-propionylmannosamine (ManNProp) | Propionyl group at C2 | Moderate | Moderate | Leads to the incorporation of N-propionylneuraminic acid. nih.gov |
| Norbornene-modified mannosamines | Norbornene group | High | Low (approx. 1%) | Useful for dual labeling studies in combination with click chemistry. frontiersin.orgd-nb.info |
Bioorthogonal Functional Group Integration into Glycans
A key application of metabolic glycoengineering is the introduction of bioorthogonal functional groups into cell surface glycans. chempep.com These groups, such as azides and alkynes, are chemically inert within the biological system but can react selectively with an external probe. chempep.comacs.org This allows for the specific labeling and visualization of glycoconjugates. chempep.combiorxiv.org
The process involves feeding cells a mannosamine analogue carrying a bioorthogonal handle, like an azide (B81097) or an alkyne. acs.org The cell's metabolic machinery incorporates this modified sugar into sialic acids, which are then displayed on the cell surface. acs.org These bioorthogonal groups can then be covalently tagged with probes, such as biotin (B1667282) or fluorescent dyes, through highly specific chemical reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgacs.org
Researchers have successfully integrated various functional groups, including ketones, azides, and terminal alkenes, into sialylated glycoconjugates using mannosamine derivatives. researchgate.netuni-konstanz.de The choice of the bioorthogonal group and the corresponding ligation chemistry can be tailored for specific applications, from imaging to proteomic analysis. chempep.comacs.org
Cell Surface Engineering Strategies
By harnessing the sialic acid biosynthetic pathway, the cell surface can be chemically remodeled to display abiotic, reactive functional groups. acs.org This "cell surface engineering" provides a powerful tool for investigating cellular processes and developing targeted therapies.
Display of Abiotic Reactive Groups on Cell Surfaces
Metabolic glycoengineering allows for the display of a wide array of abiotic functional groups on the cell surface. acs.orguni-konstanz.de These groups are not naturally found in biological systems and provide unique chemical handles for subsequent modifications. acs.org For instance, mannosamine analogues modified with ketones or azides can be metabolized and presented on the cell surface as part of sialoglycoconjugates. researchgate.net Similarly, derivatives containing terminal alkenes have been used to introduce this functionality onto cellular glycans. uni-konstanz.de The ability to display these reactive groups enables the chemical modification of living cells in a controlled manner. acs.org This has been demonstrated in various cell types, including cancer cells, to study and manipulate cell surface interactions. nih.gov
Selective Labeling of Glycoconjugates
The bioorthogonal functional groups displayed on the cell surface serve as targets for selective labeling. chempep.combiorxiv.org This two-step strategy involves the metabolic incorporation of the modified sugar, followed by a specific chemical reaction with a probe. nih.gov For example, azide-modified sialic acids on the cell surface can be "clicked" with an alkyne-containing probe, such as biotin-alkyne. acs.org This allows for the selective attachment of biotin to the targeted glycoconjugates. acs.orgbiorxiv.org
This selective labeling has been instrumental in various applications. nih.gov It enables the visualization of glycan distribution and dynamics on living cells, the identification and characterization of specific glycoproteins, and the targeted delivery of molecules to specific cell populations. nih.govchempep.combiorxiv.org The specificity of the bioorthogonal reaction ensures that the label is attached only to the engineered glycans, minimizing off-target effects. chempep.com
Table 2: Research Findings on Selective Labeling
| Mannosamine Analogue | Bioorthogonal Reaction | Probe | Application | Research Finding |
|---|---|---|---|---|
| N-levulinoylmannosamine (ManLev) | Hydrazide Ligation | Biotin hydrazide | Cell surface ketone expression analysis | Sialic acid analogs of keto mannosamines showed higher levels of cell surface ketone expression. osti.gov |
| Azidoacetylmannosamine (ManNAz) | Staudinger Ligation / CuAAC | Phosphine-FLAG / Biotin-alkyne | Glycan imaging and labeling | Enables visualization of sialic acid localization and turnover in cells and organisms. ru.nlacs.org |
| Dienophile-modified mannosamines | Inverse-electron-demand Diels-Alder (DAinv) | Tetrazine-fluorophore | Live-cell fluorescence microscopy | Carbamate-linked derivatives were better tolerated metabolically, but amide-linked derivatives resulted in more intense cell-surface staining. uni-konstanz.de |
| Alkynyl Mannosamine | CuAAC | Azido-biotin / Azido-fluorophore | Glycoprotein detection | Achieved significant labeling of cell surface glycans even at low concentrations. nih.gov |
| Norbornene-modified mannosamines | DAinv | Tetrazine-biotin | Western blot analysis | Both exo and endo derivatives were incorporated into glycoconjugates and could be visualized. d-nb.info |
Applications in Investigating Glycan Function and Dynamics
The ability to modify and label cell surface sialic acids using mannosamine-biotin adducts and other analogues has provided significant insights into the function and dynamics of glycans. By altering the structure of sialic acids, researchers can study their role in processes like cell adhesion, migration, and signaling. mdpi.com For example, treating breast cancer cells with N-acyl modified mannosamines led to reduced cell adhesion and migration. mdpi.com
Furthermore, the selective labeling of sialoglycoconjugates allows for their tracking and visualization, providing information on their turnover and localization. ru.nl This has been applied not only in cell culture but also in living organisms like zebrafish and mice, offering a way to study glycan dynamics in a physiological context. nih.gov These approaches are valuable for uncovering the roles of specific glycans in development, health, and disease.
Probing Ligand-Receptor Interactions Involving Sialylated Glycans
The ability to modify the structure of sialic acids on a living cell provides a direct method for studying the molecular details of ligand-receptor interactions. By altering the sialic acid ligand and observing the resulting changes in receptor binding, researchers can identify the specific chemical features crucial for recognition.
One prominent area of this research involves viral-host interactions. For example, the influenza virus hemagglutinin protein binds to host cell sialic acids to initiate infection. jove.comacs.org Studies using metabolic glycoengineering have shown that elongating the N-acyl side chain of the cell-surface sialic acids can sterically hinder this interaction. acs.org Feeding cells mannosamine analogues with longer N-acyl chains, such as N-propanoyl-D-mannosamine (ManNProp) or N-butanoyl-D-mannosamine (ManNBut), leads to the expression of modified sialic acids that can inhibit influenza A virus infection. nih.govdntb.gov.ua In a related study, introducing a propargyloxycarbonyl (Poc) modification via its sialic acid precursor made host cells resistant to the influenza neuraminidase enzyme, which is critical for the release of new virus particles, thereby inhibiting viral spread. acs.org
This strategy is also extensively used to probe interactions with lectins, which are carbohydrate-binding proteins. Key interactions in the immune system, such as those mediated by selectins and siglecs (sialic acid-binding immunoglobulin-like lectins), rely on specific sialylated glycan structures. researchgate.netbiorxiv.org Research has demonstrated that treating leukocyte cell lines (HL-60) with peracetylated N-cyclobutanoyl-D-mannosamine (Ac4ManNCb) enhances the surface expression of the sialyl-Lewis-X (sLeX) epitope. biorxiv.org This modification, in turn, increases the cells' adhesion to E-selectin, a receptor on endothelial cells, which is a critical step in the inflammatory response. biorxiv.org Similarly, unnatural sialic acid precursors have been used to synthesize high-affinity ligands for Siglec-7 and to identify novel ligands for Siglec-2 directly on the cell surface, providing powerful tools to study the binding specificity of these immunomodulatory receptors. acs.org
Table 1: Research Findings on Probing Ligand-Receptor Interactions.
Studies on Glycan Roles in Cell-Cell Recognition and Signaling
Beyond defining binding specificities, metabolic glycoengineering with mannosamine analogues allows researchers to investigate the functional consequences of glycan-mediated interactions, such as cell-cell recognition and the initiation of signaling pathways.
Cell adhesion is a fundamental process governed by surface molecules, including sialylated glycans. The interaction between the sLeX antigen on leukocytes and E-selectin on blood vessel walls is a classic example of cell-cell recognition that mediates leukocyte tethering and rolling during inflammation. biorxiv.org As mentioned, the use of Ac4ManNCb to enhance sLeX expression directly translates to increased functional cell adhesion, demonstrating a clear link between a specific glycan modification and a cellular behavior. biorxiv.org Another important glycan involved in cell-cell interaction is polysialic acid (polySia), a long polymer of sialic acids often found on the Neural Cell Adhesion Molecule (NCAM). jove.com The presence of this large, negatively charged polymer modulates the adhesive properties of NCAM. jove.com Studies have shown that treating neuronal cells and breast cancer cells with ManNProp and N-butanoylmannosamine (ManNBut) reduces the expression of polySia on the cell surface. jove.commdpi.com This reduction in polysialylation was correlated with decreased cell adhesion to the extracellular matrix component laminin (B1169045) and altered cell migration. mdpi.com
Modifying cell-surface sialic acids can also be used to dissect their role in transmembrane signaling. Siglecs, for instance, are critical signaling receptors on immune cells that can transmit either activating or inhibitory signals upon binding to their sialic acid ligands. researchgate.net By using mannosamine precursors to create specific, high-affinity Siglec ligands on an opposing cell, researchers can precisely trigger the engagement of these receptors and study the downstream signaling events. acs.org In other work, engineering the N-acyl side chain of sialic acids in HL-60 myeloid cells was shown to cause an increased influx of calcium from intracellular stores, a ubiquitous second messenger in cell signaling, and to promote cellular differentiation. dntb.gov.ua These findings illustrate that subtle chemical modifications to terminal glycans can have profound effects on fundamental cellular processes.
Table 2: Research Findings on the Functional Roles of Glycans.
Advanced Applications in Cellular Imaging and Detection
Bioorthogonal Click Chemistry for Visualization and Affinity Capture
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. mdpi.com These reactions have become indispensable for labeling and visualizing biomolecules in their natural environment.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Adduct Labeling
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient click chemistry reaction used for labeling biomolecules. mdpi.com In the context of the mannosamine-biotin adduct, an azide-modified mannosamine (B8667444) derivative is metabolically incorporated into cellular glycans. researchgate.netnih.gov This introduces an azide (B81097) group onto the cell surface, which can then be specifically targeted.
The subsequent labeling step involves the CuAAC reaction between the azide on the cell surface and an alkyne-containing probe, such as a biotin-alkyne conjugate. nih.gov This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. jenabioscience.com To enhance the reaction rate and protect cells from the toxicity of copper ions, a copper-binding ligand like tris(hydroxypropyltriazolyl)methylamine (THPTA) is often employed. nih.govresearchgate.net THPTA not only accelerates the reaction but also scavenges reactive oxygen species that can be generated by the copper catalyst. nih.govnih.gov
This technique allows for the covalent attachment of biotin (B1667282) to the metabolically labeled glycans, enabling subsequent detection and affinity capture. nih.govbiorxiv.org For instance, the biotinylated cells can be visualized using fluorescently labeled streptavidin or captured for further analysis using streptavidin-coated beads. nih.govbiorxiv.org
Table 1: Key Components and Conditions in CuAAC Labeling of Mannosamine Adducts
| Component | Role | Typical Concentration | Reference |
| Azide-Modified Mannosamine | Metabolic precursor for cell surface labeling | 10-50 µM | nih.gov |
| Alkyne-Biotin Probe | Biotin-containing reporter for ligation | Variable | nih.gov |
| Copper(II) Sulfate (CuSO₄) | Source of copper catalyst | 50 µM | nih.gov |
| Sodium Ascorbate | Reducing agent to generate Cu(I) | 5 mM | jenabioscience.com |
| THPTA | Ligand to accelerate reaction and protect cells | 1.25 mM (5:1 ratio with copper) | nih.govjenabioscience.com |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and other Copper-Free Click Reactions
A significant advancement in bioorthogonal chemistry has been the development of copper-free click reactions, which circumvent the cellular toxicity associated with the copper catalyst used in CuAAC. wikipedia.org The most prominent of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). acs.org
SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctynol (DIBO) or difluorinated cyclooctyne (DIFO), which reacts spontaneously with an azide without the need for a metal catalyst. wikipedia.orgnih.govnih.gov The high ring strain of the cyclooctyne provides the driving force for the reaction. In this approach, cells are metabolically labeled with an azido-containing monosaccharide, such as an azide-modified mannosamine. nih.govnih.gov Subsequently, a cyclooctyne-biotin conjugate is introduced, which selectively reacts with the azide-labeled glycans on the cell surface. researchgate.net
This copper-free method has proven to be highly effective for labeling living cells and organisms with minimal perturbation. researchgate.netsigmaaldrich.com It has been successfully used to determine the relative quantities of sialic acid on living cells, highlighting its utility in studying glycan biosynthesis. nih.govnih.govresearchgate.netuu.nl Other copper-free reactions, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctenes, offer even faster reaction kinetics than SPAAC, further expanding the toolkit for bioorthogonal labeling. nih.gov
Table 2: Comparison of CuAAC and SPAAC for Mannosamine Adduct Labeling
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Catalyst | Copper(I) | None (strain-promoted) | wikipedia.orgnih.gov |
| Biocompatibility | Potential cytotoxicity from copper catalyst | Highly biocompatible, no metal catalyst required | wikipedia.orgsigmaaldrich.com |
| Reaction Rate | Generally faster with catalyst and ligand optimization | Can be slower than optimized CuAAC, but newer strained alkynes have improved rates | researchgate.netnih.gov |
| Reactants | Terminal alkyne and azide | Strained cyclooctyne and azide | mdpi.comnih.gov |
Isonitrile-Tetrazine Ligation for Multi-Color Labeling
The isonitrile-tetrazine ligation is another powerful bioorthogonal reaction that offers unique advantages for cellular imaging. rsc.org This reaction involves a [4+1] cycloaddition between an isonitrile and a tetrazine, forming a stable pyrazole (B372694) product. nih.gov A key feature of this chemistry is its orthogonality to the widely used azide-alkyne cycloadditions, meaning the two reactions can be performed simultaneously in the same biological system without interfering with each other. researchgate.net
This orthogonality opens the door for multi-color labeling experiments. For instance, cells can be metabolically labeled with both an isonitrile-tagged mannosamine derivative and an azide-tagged sugar. researchgate.net Subsequently, the cells can be treated with a tetrazine-fluorophore and a cyclooctyne-fluorophore of different colors. This allows for the simultaneous visualization of two different glycan populations within the same cell. mdpi.com The development of fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction with an isonitrile, further enhances the utility of this method by enabling wash-free imaging of live cells. nih.gov
Imaging Techniques for Adduct-Labeled Biomolecules
Once biomolecules are labeled with a this compound and subsequently tagged with a fluorescent probe via click chemistry, various imaging techniques can be employed to visualize and quantify the labeled molecules.
Confocal Laser Scanning Microscopy (CLSM)
Confocal Laser Scanning Microscopy (CLSM) is a high-resolution imaging technique that allows for the three-dimensional reconstruction of fluorescently labeled samples. nih.govsemanticscholar.org In the context of mannosamine-biotin adducts, CLSM is used to visualize the spatial distribution of labeled glycans on and within cells. researchgate.net
After labeling the biotinylated glycans with a fluorescently tagged streptavidin or a fluorophore-alkyne/cyclooctyne, CLSM can provide detailed images of the cell surface, showing the localization of specific glycan structures. This technique has been instrumental in observing the trafficking of glycans within cells and understanding how their distribution changes in response to various stimuli. The optical sectioning capability of CLSM eliminates out-of-focus fluorescence, resulting in sharp, high-contrast images. nih.gov
Flow Cytometry for Quantitative Cell Surface Analysis
Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a population. ccf.org It is particularly well-suited for quantifying the amount of a specific molecule on the surface of thousands of individual cells. researchgate.net
Activity-Based Proteomic Profiling (ABPP) with Adducts
Activity-based protein profiling (ABPP) is a functional proteomic technology that utilizes chemical probes to selectively label and identify active enzymes within a complex proteome. nih.gov These activity-based probes (ABPs) are designed to mimic an enzyme's natural substrate but contain a reactive "warhead" that forms a covalent bond with a catalytic residue in the active site. This process is dependent on the enzyme's catalytic activity; inactive enzymes will not be labeled. The probe also contains a reporter tag, such as biotin, for detection and enrichment. nih.gov Mannosamine derivatives are key precursors for the synthesis of ABPs targeted toward glycoenzymes, particularly sialidases.
Sialidases are a class of glycoside hydrolase enzymes that cleave terminal sialic acid residues from glycoconjugates and are involved in numerous physiological and pathological processes. pnas.org Their functional roles can be elucidated using ABPs derived from mannosamine.
A notable example is the development of the probe 5-acetamido-3,5-dideoxy-2-fluoro-D-glycero-D-galacto-non-2-ulopyranosylonic acid fluoride (B91410), termed DFSA, which incorporates an alkyne handle for reporter ligation. nih.gov The synthesis of this powerful probe begins with N-(pent-4-ynoyl)-mannosamine. nih.gov This mannosamine precursor is enzymatically converted into a 3-fluorosialyl fluoride derivative that acts as a potent, targeted inactivator of sialidases. nih.govpnas.org
The DFSA probe has been shown to successfully label a wide range of active sialidases from various sources, demonstrating its utility in identifying these enzymes in complex biological samples like cell or tissue lysates. pnas.org Once the active sialidases are labeled with the alkyne-containing probe, a biotin-azide tag can be appended via click chemistry. The resulting biotinylated enzymes can then be enriched using streptavidin affinity chromatography and identified by mass spectrometry. This ABPP approach allows for a direct readout of the functional state of sialidases, a significant advantage over traditional methods that measure protein abundance.
Table 2: Sialidases Identified Using Mannosamine-Derived Activity-Based Probes
| Sialidase Source | Specific Enzymes Labeled |
| Human | Neu1 (lysosomal), Neu2 (cytosolic), Neu3 (plasma membrane), Neu4 (mitochondrial/lysosomal) |
| Viral | Influenza Virus Neuraminidase (NA) |
| Bacterial | Vibrio cholerae (nanH), Salmonella typhimurium (nanH), Clostridium perfringens (nanI, nanJ) |
This table is a representative summary based on findings reported for the DFSA probe. pnas.org
The effectiveness of mannosamine-derived probes in ABPP stems from their function as mechanism-based irreversible inhibitors, also known as suicide inhibitors. nih.govnih.gov These molecules are designed to be recognized and processed by the target enzyme's catalytic machinery. During this catalytic processing, the probe is transformed into a highly reactive intermediate that subsequently forms a stable, covalent bond with a residue in the enzyme's active site, leading to permanent inactivation. acs.orgnih.gov
In the case of the DFSA sialidase probe, the presence of a fluorine atom at the C-3 position is critical. The strong electron-withdrawing nature of fluorine destabilizes the oxocarbenium-ion-like transition state that normally forms during sialic acid cleavage. nih.govpnas.org This destabilization facilitates the formation of a covalent adduct between the probe and the enzyme.
Biochemical analysis and mass spectrometry have confirmed that the DFSA probe forms a covalent bond specifically with a catalytic tyrosine residue within the active site of sialidases. nih.gov This irreversible adduct formation is the cornerstone of its utility as an ABP. Because the labeling event is mechanism-dependent and results in a stable covalent complex, it provides a robust and specific method for capturing and identifying only the catalytically competent members of the sialidase family within their native biological environment. researchgate.net
Conceptual Research Directions and Future Perspectives
Development of Novel Mannosamine-Biotin Adduct Structures for Specific Biological Targets
The core principle behind the this compound lies in metabolic glycoengineering, where a synthetic, modified mannosamine (B8667444) analog is introduced to cells. oup.com This analog is processed by the cell's own sialic acid biosynthetic pathway and incorporated into cell surface glycoconjugates. oup.compnas.org The biotin (B1667282) component then acts as a tag for detection or isolation. A primary research goal is to design novel adduct structures that can be targeted to specific cell types or biological processes with greater precision.
One strategy involves modifying the mannosamine scaffold itself. While the cell's metabolic machinery can tolerate some modifications to the N-acyl group of mannosamine, its promiscuity has limits. oup.com Research is focused on creating derivatives that might be preferentially taken up or metabolized by certain cell types, such as cancer cells, which often exhibit altered glycan metabolism. acs.org For instance, researchers have developed mannosamine derivatives with protected aldehydes that are only cleaved by enzymes prevalent in tumor microenvironments, allowing for tumor-specific labeling. acs.org
Another approach is to alter the linker between mannosamine and biotin. The properties of this linker can influence the adduct's solubility, cell permeability, and steric hindrance, which can affect subsequent detection by avidin (B1170675) or streptavidin. Designing linkers with specific lengths or chemical properties could optimize the adduct for particular applications, such as improving access to crowded glycan structures on the cell surface.
Furthermore, replacing biotin with other tags could open up new possibilities. While biotin's high affinity for streptavidin is a major advantage, its size can sometimes be a hindrance. Smaller tags or those that participate in different bioorthogonal reactions could provide alternatives for specific experimental contexts.
Integration with Advanced "Omics" Technologies (e.g., Glycoproteomics) for Comprehensive Analysis
The ability of mannosamine-biotin adducts to tag and isolate specific classes of glycoproteins makes them a powerful tool for glycoproteomics. chempep.com By metabolically labeling cells with a mannosamine analog containing a bioorthogonal handle (like an azide), and then reacting it with a biotin probe, researchers can selectively enrich sialylated glycoproteins from complex cell lysates using streptavidin affinity purification. chempep.com These enriched proteins can then be identified and quantified using mass spectrometry, providing a snapshot of the sialo-glycoproteome under specific conditions. chempep.com
Future research aims to enhance this integration. This includes optimizing labeling efficiency and the subsequent enrichment process to capture even low-abundance glycoproteins. scispace.com Comparing the glycoproteomic profiles of healthy versus diseased cells labeled with mannosamine-biotin adducts can reveal novel biomarkers and therapeutic targets. For example, this technique can be used to study the changes in sialylation associated with cancer progression or infection.
The integration extends beyond glycoproteomics. The data generated from these experiments can be combined with other "omics" datasets, such as genomics, transcriptomics, and metabolomics, to build a more holistic understanding of cellular processes. This systems-biology approach can help elucidate the complex regulatory networks that govern glycosylation and its role in health and disease.
Exploring Mannosamine-Biotin Adducts in Preclinical Disease Model Systems (e.g., Infection, Cancer)
The application of mannosamine-biotin adducts in preclinical disease models is a significant and expanding area of research. These studies provide crucial insights into the adduct's in vivo behavior and therapeutic potential.
Infection Models: In the context of infectious diseases, research has explored the use of mannosamine-biotin adducts (MBA) to reduce the immunogenicity of therapeutic antibodies. migal.org.il For instance, when treating infections with antibodies from a different species (cross-species antibodies), the recipient's immune system can mount a response against the foreign antibody, limiting its effectiveness. sigmaaldrich.comnih.gov Studies have shown that coating these antibodies with MBA can "mask" them from the immune system, reducing the antibody immune response while preserving the antibody's ability to recognize its target. migal.org.ilnih.gov A notable study demonstrated that horse-derived anti-viper venom antibodies coated with MBA retained their venom-neutralizing activity in vivo while eliciting a significantly lower immune response compared to uncoated antibodies. sigmaaldrich.comnih.gov
Cancer Models: In cancer research, the altered glycosylation patterns on tumor cells, particularly increased sialylation, are a key focus. acs.org Mannosamine analogs can be used to metabolically label cancer cells in vivo. stanford.edu For example, mice administered with peracetylated N-(4-pentynoyl)mannosamine (Ac4ManNAl), an alkynyl sugar, showed incorporation of the modified sialic acid into the glycans of various organs. stanford.edu This allows for the visualization and tracking of cancer cells. acs.org Furthermore, this metabolic labeling can be used for targeted therapy. By introducing a bioorthogonal chemical reporter onto the surface of tumor cells, a corresponding probe carrying a cytotoxic drug can be specifically delivered to the tumor site, minimizing off-target effects. acs.orgresearchgate.net Research in this area is focused on improving the efficiency and specificity of in vivo labeling in various cancer models. acs.org
Table 1: Research Findings in Preclinical Models
| Disease Model | Application of this compound | Key Finding | Reference(s) |
|---|---|---|---|
| Snake Venom Poisoning | Masking of cross-species anti-venom antibodies | Reduced immunogenicity of horse anti-viper venom antibodies while maintaining venom-neutralization activity in vivo. | sigmaaldrich.com, nih.gov |
| General Immunogenicity | Reduction of protein-carrier immunogenicity | Conjugation of MBA to various proteins (e.g., hsIgG, BSA) significantly reduced the antibody immune response against the carrier protein in mice. | nih.gov |
| Cancer (in vivo labeling) | Metabolic labeling of glycans in living animals | Alkynyl-modified mannosamine (Ac4ManNAl) was successfully metabolized in mice, allowing for the detection of labeled glycoproteins in various organs. | stanford.edu |
| Cancer (Targeted Imaging) | Tumor cell labeling for imaging | Azide-labeled mannosamine derivatives can be used to label tumor cells, which are then imaged using a dye-linked probe via bioorthogonal chemistry. | acs.org |
Innovations in Bioorthogonal Probes and Labeling Technologies for Live Systems
The success of metabolic labeling with mannosamine analogs is critically dependent on the subsequent bioorthogonal reaction that attaches the biotin probe. acs.org Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. news-medical.net Continuous innovation in this area is crucial for advancing the use of mannosamine-biotin adducts.
The first generation of bioorthogonal reactions, such as the Staudinger ligation between an azide (B81097) and a phosphine (B1218219), paved the way for in vivo labeling. news-medical.netoup.com However, its kinetics were slow. acs.org The development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, offered much faster kinetics but the copper catalyst's toxicity limited its application in living organisms. pnas.orgnews-medical.net
This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which uses strained cyclooctynes (like DIBO and BCN) that react with azides without the need for a copper catalyst, making it suitable for live-cell and in-vivo imaging. acs.orgru.nl Researchers are continually designing new cyclooctynes and other reactive partners with even faster reaction rates and better stability. ru.nl
Another promising area is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes (like trans-cyclooctene (B1233481) or cyclopropene). acs.orgresearchgate.net This reaction is exceptionally fast and has been used to image glycans on live cancer cells using cyclopropene-tagged mannosamine derivatives. acs.org
Future innovations will likely focus on:
Developing new bioorthogonal reaction pairs: The goal is to create a larger toolbox of mutually orthogonal reactions that can be used simultaneously to label different biomolecules in the same system.
"Turn-on" probes: These are probes that are non-fluorescent until they react with their bioorthogonal partner, reducing background noise and eliminating the need for washing steps in imaging experiments. rsc.org
Probes for advanced imaging modalities: Developing probes suitable for super-resolution microscopy or multimodal imaging will allow for an even more detailed visualization of glycans in their native environment.
These advancements in bioorthogonal chemistry will directly enhance the capabilities of mannosamine-biotin adducts, enabling more sensitive detection, spatiotemporal control of labeling, and more sophisticated applications in living systems. rsc.org
Q & A
How can Mannosamine-biotin adducts be reliably detected and quantified in biological samples?
(Basic)
Methodological Answer:
Detection and quantification require a combination of mass spectrometry (MS) and biophysical assays. Use high-resolution MS platforms (e.g., LC-MS/MS) with adduct-specific ionization settings to identify molecular ions and fragmentation patterns . For quantification, employ isotope-labeled internal standards (e.g., ¹³C-mannosamine-biotin) to normalize matrix effects. Protocols from (Creatinine Assay Kit) can be adapted, particularly in sample preparation (e.g., deproteinization with acetonitrile) and calibration curve construction. Multivariate statistical tools (e.g., Principal Component Analysis in Progenesis QI) help distinguish adduct-specific signals from background noise .
What experimental design considerations are critical when studying the stability of Mannosamine-biotin adducts under physiological conditions?
(Basic)
Methodological Answer:
Key factors include:
- pH and temperature control : Mimic physiological conditions (pH 7.0–7.4, 37°C) while testing degradation kinetics, as adduct stability is pH-sensitive .
- Storage protocols : Use lyophilized samples stored at -80°C to prevent hydrolysis, referencing stability guidelines from (Alpha-Mannosidase Assay Kit).
- Control groups : Include unmodified mannosamine and biotin to differentiate adduct-specific effects from baseline reactivity .
How do computational methods like Density Functional Theory (DFT) enhance understanding of Mannosamine-biotin adduct formation mechanisms?
(Advanced)
Methodological Answer:
DFT calculations predict thermodynamic stability, electronic properties, and reaction pathways. For example:
- Optimize geometries of mannosamine-biotin adducts at the B3LYP/6-311++G(d,p) level to identify favorable bonding configurations (e.g., S-bridged vs. NH₂-bridged adducts) .
- Calculate vertical excitation energies (TD-DFT) to correlate spectral data (UV-Vis, fluorescence) with electronic transitions .
- Compare computed Gibbs free energy (ΔG) with experimental calorimetry data to validate reaction spontaneity .
What strategies resolve contradictions in binding affinity data for Mannosamine-biotin adducts across different experimental setups?
(Advanced)
Methodological Answer:
Address discrepancies through:
- Standardized buffers : Variations in ionic strength or chelating agents (e.g., EDTA) can alter binding kinetics; use buffers validated in (e.g., PBS with 1 mM DTT).
- Cross-validation : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to reconcile kinetic vs. thermodynamic data .
- Error analysis : Apply false discovery rate (FDR) corrections (e.g., q-values) to high-throughput datasets, as outlined in .
How to optimize sample preparation protocols for Mannosamine-biotin adducts to minimize matrix interference?
(Basic)
Methodological Answer:
- Deproteinization : Precipitate proteins using chilled acetone (4:1 v/v) to reduce nonspecific binding, as described in .
- Solid-phase extraction (SPE) : Use C18 columns with 0.1% formic acid for selective adduct retention .
- Interference mapping : Track background ions (e.g., salts, lipids) using tools like "easycont" in .
What bioinformatics approaches integrate this compound data with multi-omic datasets?
(Advanced)
Methodological Answer:
- Multi-omic alignment : Use Progenesis QI to link adduct abundance profiles with transcriptomic or proteomic data via correlation matrices .
- Pathway enrichment : Map adduct-protein interactions to KEGG pathways using tools like STRING-DB, contextualizing findings within metabolic networks .
- Custom databases : Build adduct-specific spectral libraries for untargeted metabolomics workflows .
How to validate the specificity of this compound interactions using competitive binding assays?
(Advanced)
Methodological Answer:
- Competitive inhibitors : Co-incubate with excess D-biotin or mannosamine derivatives to assess displacement effects, monitoring via SPR or fluorescence polarization .
- Mutagenesis studies : Engineer biotin-binding proteins (e.g., streptavidin mutants) to test adduct docking specificity .
- Cross-reactivity screens : Use protein microarrays to evaluate off-target binding to unrelated receptors .
What statistical frameworks are appropriate for analyzing dose-response relationships in this compound functional studies?
(Advanced)
Methodological Answer:
- Nonlinear regression : Fit data to Hill-Langmuir models using tools like GraphPad Prism, reporting EC₅₀ and Hill coefficients with 95% confidence intervals .
- Bootstrap resampling : Assess parameter robustness in small-sample studies (n < 30) .
- Meta-analysis : Pool data from independent replicates using random-effects models to account for inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
